N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide
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Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide typically involves the condensation of furan and thiophene derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow synthesis and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as a kinase inhibitor, modulating signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Furan Derivatives: Compounds such as nitrofurantoin, known for their antimicrobial properties.
Uniqueness
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide stands out due to its combined furan and thiophene rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-7-12(14)13-5-11-4-10(8-17-11)9-2-3-16-6-9/h2-4,6,8H,5,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUEAJOFUUBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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